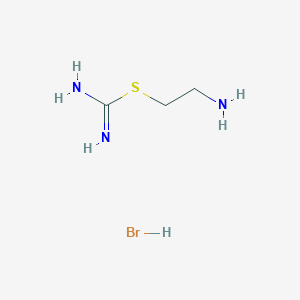

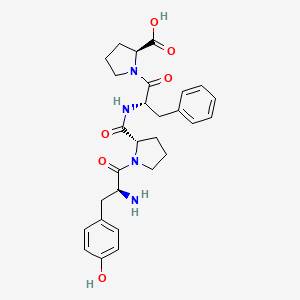

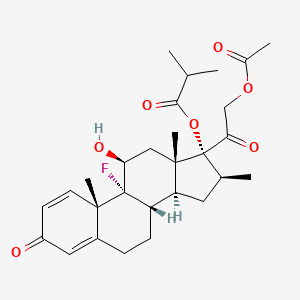

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

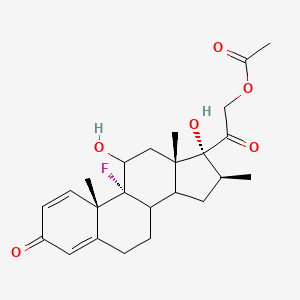

BF-1 is a 5-Hydroxytryptamine receptor 2B (5-HT2B, serotonin receptor 2B) antagonist potentially for the treatment of migraine. BF-1 was tested as potential migraine prophylactic drug by blocking meta-chlorophenylpiperazine, (mCPP) or BW723C86 (5-((thiophen-2-yl)methoxy)-α-methyltryptamine) induced neurogenic dural plasma protein extravasation in a guinea pig model that may resemble a migraine attack.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Piperidine derivatives have been explored for their antimicrobial properties. A study by Thanusu, Kanagarajan, & Gopalakrishnan (2010) synthesized a series of bis-hybrid compounds comprising piperidine and thiohydantoin, which showed potent activities against various microbial organisms including Staphylococcus aureus and Escherichia coli.

Opiate Analgesic Potential

Research into the structure-activity relationship of xanthene-spiro-piperidine compounds has revealed insights into opiate activity. Galt et al. (1989) found that modifications in the xanthene-spiro-piperidine nucleus could produce potent mu-opiate agonists, suggesting potential in developing new analgesics (Galt et al., 1989).

Insecticidal Properties

Compounds derived from Piper spp., including those with piperidine components, have been investigated for their insecticidal properties. Nair, Mansingh, & Burke (1986) found that synthesized amides from Piper fadyenii exhibited toxic effects on certain insects (Nair et al., 1986).

Synthesis and Pharmaceutical Properties

The synthesis of various piperidine derivatives and their potential pharmaceutical applications have been widely studied. For instance, Linke, Kurz, & Zeiler (1982) reported on the synthesis of Piper-derived alkaloids with potential antibacterial properties (Linke et al., 1982). Similarly, Yoneda et al. (1982) described the synthesis of 3-hydroxy-4,6-dimethylpyrrolo(3,2-d)pyrimidine-5,7(4H,6H)-dione derivatives involving piperidine, noting their properties and potential applications in pharmaceuticals (Yoneda et al., 1982).

Corrosion Inhibition

Piperidine derivatives have been researched for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on certain piperidine derivatives, revealing their efficiency in preventing iron corrosion (Kaya et al., 2016).

Eigenschaften

CAS-Nummer |

518980-66-0 |

|---|---|

Produktname |

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- |

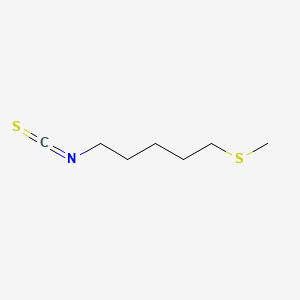

Molekularformel |

C22H25NO2S |

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

4-(6-ethoxy-1-methoxythioxanthen-9-ylidene)-1-methylpiperidine |

InChI |

InChI=1S/C22H25NO2S/c1-4-25-16-8-9-17-20(14-16)26-19-7-5-6-18(24-3)22(19)21(17)15-10-12-23(2)13-11-15/h5-9,14H,4,10-13H2,1-3H3 |

InChI-Schlüssel |

ANZVBVKYXOGOQC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC |

Kanonische SMILES |

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BF-1; BF 1; BF1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.